molecular formula C10H12N2OS B2890267 N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide CAS No. 2308273-73-4

N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide

Cat. No.: B2890267
CAS No.: 2308273-73-4
M. Wt: 208.28
InChI Key: SRKPXOAELAAIHQ-UHFFFAOYSA-N
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Description

N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a cyclopropyl group attached to the thiazole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide typically involves a multi-step process. One common method starts with the reaction of cyclopropylamine with 4-methyl-2-bromothiazole to form N-cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methylamine. This intermediate is then reacted with propargyl bromide to form N-prop-2-ynamide, which is subsequently hydrogenated to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Thiazole derivatives, including this compound, are investigated for their antimicrobial, antifungal, and anticancer properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The cyclopropyl group may enhance binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
  • 2,4-Disubstituted thiazoles

Uniqueness

N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide is unique due to the presence of the cyclopropyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-9(13)11-5-10-12-8(6-14-10)7-3-4-7/h2,6-7H,1,3-5H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKPXOAELAAIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC(=CS1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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